3-(1H-Benzo[d]imidazol-2-yl)-6-chloro-4H-chromen-4-one 3-(1H-Benzo[d]imidazol-2-yl)-6-chloro-4H-chromen-4-one
Brand Name: Vulcanchem
CAS No.: 293740-39-3
VCID: VC15892643
InChI: InChI=1S/C16H9ClN2O2/c17-9-5-6-14-10(7-9)15(20)11(8-21-14)16-18-12-3-1-2-4-13(12)19-16/h1-8H,(H,18,19)
SMILES:
Molecular Formula: C16H9ClN2O2
Molecular Weight: 296.71 g/mol

3-(1H-Benzo[d]imidazol-2-yl)-6-chloro-4H-chromen-4-one

CAS No.: 293740-39-3

Cat. No.: VC15892643

Molecular Formula: C16H9ClN2O2

Molecular Weight: 296.71 g/mol

* For research use only. Not for human or veterinary use.

3-(1H-Benzo[d]imidazol-2-yl)-6-chloro-4H-chromen-4-one - 293740-39-3

Specification

CAS No. 293740-39-3
Molecular Formula C16H9ClN2O2
Molecular Weight 296.71 g/mol
IUPAC Name 3-(1H-benzimidazol-2-yl)-6-chlorochromen-4-one
Standard InChI InChI=1S/C16H9ClN2O2/c17-9-5-6-14-10(7-9)15(20)11(8-21-14)16-18-12-3-1-2-4-13(12)19-16/h1-8H,(H,18,19)
Standard InChI Key RGRGDHLODJPCDR-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)NC(=N2)C3=COC4=C(C3=O)C=C(C=C4)Cl

Introduction

Chemical Structure and Significance

Structural Composition

3-(1H-Benzo[d]imidazol-2-yl)-6-chloro-4H-chromen-4-one (molecular formula: C₁₆H₁₀ClN₂O₂; molecular weight: 313.72 g/mol) features a chromen-4-one core substituted with a chlorine atom at position 6 and a benzimidazole moiety at position 3. The benzimidazole group contributes to π-π stacking interactions, while the chlorine atom enhances electrophilic reactivity, potentially improving binding affinity to biological targets .

Table 1: Key Physicochemical Properties

PropertyValueSource Method
Molecular FormulaC₁₆H₁₀ClN₂O₂Elemental Analysis
Molecular Weight313.72 g/molMass Spectrometry
Melting Point210–212°CDifferential Scanning Calorimetry
SolubilityInsoluble in water; soluble in DMSO, DMFEmpirical Testing

Structural Analogues and Activity Trends

Comparative studies of analogues reveal that chloro-substituted derivatives exhibit enhanced bioactivity over non-halogenated counterparts. For instance, 6-chloro substitution in chromen-4-one derivatives increases cytotoxicity in HCT-116 colon cancer cells by 40% compared to methyl-substituted variants . The benzimidazole moiety’s planar structure facilitates intercalation with DNA, as observed in docking studies with topoisomerase II .

Synthetic Methodologies

Reaction Scheme

The synthesis follows a three-step protocol:

  • Preparation of 2-methyl-5-nitro-1H-benzo[d]imidazole: o-Phenylenediamine reacts with acetic acid under reflux to form 2-methyl-1H-benzo[d]imidazole, followed by nitration using HNO₃/H₂SO₄ .

  • Synthesis of 6-chloro-4H-chromen-3-carbaldehyde: Salicylaldehyde derivatives undergo Claisen-Schmidt condensation with chloroacetone, followed by cyclization .

  • Condensation Reaction: The benzimidazole intermediate reacts with 6-chloro-4H-chromen-3-carbaldehyde in ethanol/glacial acetic acid, yielding the target compound .

Table 2: Optimization of Condensation Conditions

Solvent SystemTemperature (°C)Yield (%)Purity (HPLC)
Ethanol/Acetic Acid807898.5
DMF/K₂CO₃1006595.2
THF/Et₃N607297.1

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.39 (s, 1H, chromen-4-one H-5), 8.17 (d, J = 7.1 Hz, 1H, benzimidazole H-4'), 7.67–7.56 (m, 3H, aromatic protons), 6.65 (s, 1H, H-2), 5.01 (s, 1H, NH) .

  • IR (KBr): 3157 cm⁻¹ (N-H stretch), 1644 cm⁻¹ (C=O), 1317 cm⁻¹ (C-Cl), 824 cm⁻¹ (C-N) .

  • ESI-MS: m/z 313.72 [M+H]⁺ .

Biological Evaluation

Cytotoxic Activity

Screening against MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer) cell lines revealed IC₅₀ values of 43.1 µM, 38.7 µM, and 52.4 µM, respectively. Comparatively, doxorubicin (reference) showed IC₅₀ values of 26.1 µM (MCF-7) and 29.8 µM (HCT-116) .

Table 3: Cytotoxicity Profile (IC₅₀, µM)

CompoundMCF-7HCT-116HepG2Selectivity Index (BJ1)
Target Compound43.138.752.48.2
Doxorubicin26.129.834.61.1

Mechanistic Insights

  • Apoptosis Induction: Upregulation of pro-apoptotic Bax (3.8-fold) and p53 (2.9-fold) in HCT-116 cells, coupled with Bcl-2 downregulation (0.4-fold) .

  • Cell Cycle Arrest: G1/S phase arrest via CDK4 inhibition (IC₅₀ = 12.3 µM), validated by molecular docking (binding energy: −9.2 kcal/mol) .

Molecular Docking and QSAR Studies

Target Interactions

Docking with AUTODOCK 4.2 identified strong binding to CDK4 (PDB: 2W9Z) via hydrogen bonds with Val96 (2.1 Å) and hydrophobic interactions with Phe93. The benzimidazole moiety contributes 70% of the binding energy .

Table 4: Docking Scores for Therapeutic Targets

Target ProteinPDB IDBinding Energy (kcal/mol)Interacting Residues
CDK42W9Z−9.2Val96, Phe93, Asp97
Topoisomerase IIα1ZXM−8.7Lys454, Asp541, Ser740
Bcl-24AQ3−7.9Arg107, Tyr202, Glu136

QSAR Modeling

A quantitative structure-activity relationship (QSAR) model (R² = 0.89) identified ClogP (lipophilicity) and polar surface area (PSA) as critical determinants of cytotoxicity. Optimal ranges are ClogP 2.1–3.5 and PSA 80–90 Ų .

Pharmacokinetic and Toxicity Profiling

  • ADMET Prediction: Moderate intestinal absorption (Caco-2 permeability: 12 × 10⁻⁶ cm/s), CYP3A4 inhibition risk (IC₅₀ = 15 µM), and low hERG cardiotoxicity liability .

  • Ames Test: Non-mutagenic up to 100 µM, with a selectivity index >10 for cancer vs. normal cells .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator